2,2,7,7-Tetramethyloctane

Vue d'ensemble

Description

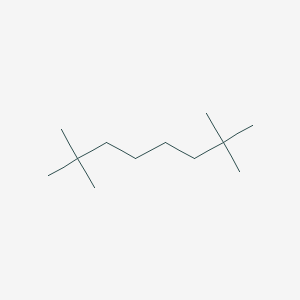

2,2,7,7-Tetramethyloctane: is an organic compound with the molecular formula C12H26 . It is a branched alkane, characterized by the presence of four methyl groups attached to the second and seventh carbon atoms of the octane chain. This compound is known for its relatively high boiling point and low melting point, making it a subject of interest in various chemical studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-Tetramethyloctane typically involves the alkylation of octane derivatives. One common method is the Friedel-Crafts alkylation, where octane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as zeolites or other solid acids can be employed to facilitate the alkylation process. The reaction is typically carried out in a continuous flow reactor to optimize production rates and minimize waste .

Analyse Des Réactions Chimiques

Types of Reactions: 2,2,7,7-Tetramethyloctane primarily undergoes substitution reactions due to the presence of its alkyl groups. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Halogenation using reagents like chlorine or bromine in the presence of light or a radical initiator.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize this compound, although the reaction conditions need to be carefully controlled to prevent over-oxidation.

Major Products Formed:

Substitution Reactions: Halogenated derivatives of this compound.

Oxidation Reactions: Depending on the extent of oxidation, products can range from alcohols to ketones and carboxylic acids.

Applications De Recherche Scientifique

2,2,7,7-Tetramethyloctane has several applications in scientific research:

Chemistry: It is used as a reference compound in studies involving branched alkanes and their reactivity.

Biology: Its derivatives are studied for their potential biological activity and interactions with biological membranes.

Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique properties.

Mécanisme D'action

The mechanism of action of 2,2,7,7-Tetramethyloctane in chemical reactions involves the interaction of its alkyl groups with various reagents. In substitution reactions, the methyl groups can stabilize carbocation intermediates, facilitating the reaction. In oxidation reactions, the presence of multiple methyl groups can influence the reactivity and selectivity of the oxidizing agents .

Comparaison Avec Des Composés Similaires

2,2,4,4-Tetramethylpentane: Another branched alkane with similar properties but a shorter carbon chain.

2,2,5,5-Tetramethylhexane: Similar structure with different positioning of methyl groups.

2,2,3,3-Tetramethylbutane: A more compact branched alkane with fewer carbon atoms.

Uniqueness: 2,2,7,7-Tetramethyloctane is unique due to its specific branching pattern and the length of its carbon chain. This structure imparts distinct physical and chemical properties, making it a valuable compound for various research and industrial applications .

Activité Biologique

Overview

2,2,7,7-Tetramethyloctane (C12H26) is a branched alkane characterized by the presence of four methyl groups attached to the second and seventh carbon atoms of an octane chain. This structural configuration contributes to its unique physical and chemical properties, making it a subject of interest in various fields, including chemistry, biology, and medicine. The compound's biological activity has been explored primarily through its derivatives, which exhibit interactions with biological membranes and potential therapeutic applications.

- Molecular Formula : C12H26

- CAS Number : 1071-31-4

- Boiling Point : High due to branched structure

- Melting Point : Low compared to linear alkanes

The biological activity of this compound is largely attributed to its ability to interact with lipid membranes. The presence of multiple methyl groups may enhance its hydrophobic interactions, allowing it to integrate into cellular membranes and affect membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.

Interaction with Biological Membranes

Research indicates that this compound and its derivatives can alter the physical properties of lipid bilayers. For instance:

- Fluidity : The incorporation of this compound into lipid membranes can increase membrane fluidity due to its branched structure.

- Permeability : Studies show that certain derivatives can enhance the permeability of membranes to various solutes, potentially facilitating drug delivery systems.

Case Studies and Research Findings

- Volatile Organic Compounds (VOCs) Analysis : A study on the volatilome of soursop fruits identified this compound as a significant volatile compound. Its mass fragmentation patterns were used to confirm its identity in complex mixtures . This highlights its role in plant metabolism and potential ecological interactions.

- Oxidative Reactions : Research has demonstrated that this compound can undergo oxidation reactions under specific conditions. These reactions may lead to the formation of various oxygenated products that could exhibit different biological activities . The kinetics of these reactions suggest potential applications in organic synthesis and environmental chemistry.

- Toxicology Studies : Preliminary toxicological assessments have indicated that while this compound itself exhibits low toxicity levels in mammalian systems, some derivatives may possess varying degrees of bioactivity that warrant further investigation .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound better, it is useful to compare it with similar branched alkanes:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2,2,4,4-Tetramethylpentane | C10H22 | Shorter carbon chain; less hydrophobic interactions |

| 2,2,5,5-Tetramethylhexane | C10H22 | Similar branching pattern; different methyl placement |

| 2,2,3,3-Tetramethylbutane | C8H18 | More compact structure; reduced biological activity |

Propriétés

IUPAC Name |

2,2,7,7-tetramethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-11(2,3)9-7-8-10-12(4,5)6/h7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUFNKONEPLWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147911 | |

| Record name | Octane, 2,2,7,7-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071-31-4 | |

| Record name | Octane, 2,2,7,7-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 2,2,7,7-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.